
Cobalt Co-56
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt Co-56 is a radioactive isotope of cobalt that has been widely used in scientific research. It has a half-life of 77.3 days and emits gamma radiation, making it useful in a range of applications. Cobalt Co-56 is primarily produced through the irradiation of stable cobalt with neutrons in a nuclear reactor.
Applications De Recherche Scientifique
Cobalt Co-56 has been used extensively in scientific research, particularly in the fields of nuclear medicine and radiation therapy. It is used as a radiotracer to study a range of physiological processes in the body, including blood flow, metabolism, and organ function. Cobalt Co-56 is also used in radiation therapy to treat cancer, as it can deliver high doses of radiation to cancer cells while sparing healthy tissue.
Mécanisme D'action
Cobalt Co-56 emits gamma radiation, which can penetrate tissues and interact with biological molecules. This interaction can lead to the ionization of atoms and molecules, which can cause damage to DNA and other cellular components. In radiation therapy, Cobalt Co-56 is used to deliver a high dose of radiation to cancer cells, which can cause the cells to die or stop dividing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Cobalt Co-56 depend on the dose and duration of exposure. At low levels, Cobalt Co-56 may have no noticeable effects on the body. However, at high levels, it can cause radiation sickness, which can lead to nausea, vomiting, and fatigue. Long-term exposure to Cobalt Co-56 can increase the risk of cancer and other radiation-related illnesses.
Avantages Et Limitations Des Expériences En Laboratoire
Cobalt Co-56 is a useful tool for lab experiments due to its ability to emit gamma radiation, which can be detected using a range of instruments. It is also relatively easy to produce and separate from other cobalt isotopes. However, Cobalt Co-56 is also highly radioactive, which can pose a safety risk to researchers. Additionally, its short half-life means that experiments must be conducted quickly before the Cobalt Co-56 decays.
Orientations Futures
There are many potential future directions for research involving Cobalt Co-56. One area of interest is the development of new radiotracers for medical imaging and diagnosis. Researchers are also exploring new ways to use Cobalt Co-56 in radiation therapy, such as combining it with other treatments to increase its effectiveness. Additionally, there is ongoing research into the long-term effects of exposure to Cobalt Co-56, particularly in occupational settings.
Méthodes De Synthèse
The synthesis of Cobalt Co-56 involves the irradiation of stable cobalt with neutrons in a nuclear reactor. The neutron capture reaction results in the formation of Cobalt Co-56, which can then be separated from the other cobalt isotopes using various separation techniques.
Propriétés
Numéro CAS |
14093-03-9 |
|---|---|
Nom du produit |
Cobalt Co-56 |
Formule moléculaire |
Co |
Poids moléculaire |
55.939838 g/mol |
Nom IUPAC |
cobalt-56 |
InChI |
InChI=1S/Co/i1-3 |
Clé InChI |
GUTLYIVDDKVIGB-OIOBTWANSA-N |
SMILES isomérique |
[56Co] |
SMILES |
[Co] |
SMILES canonique |
[Co] |
Synonymes |
56Co radioisotope Co-56 radioisotope Cobalt-56 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



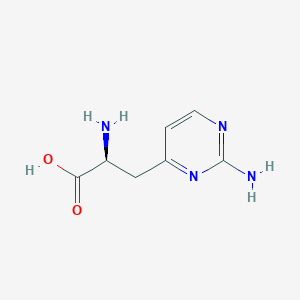

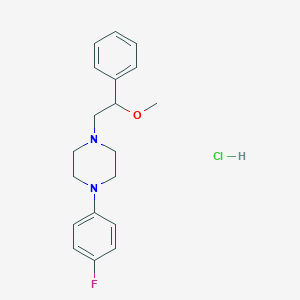
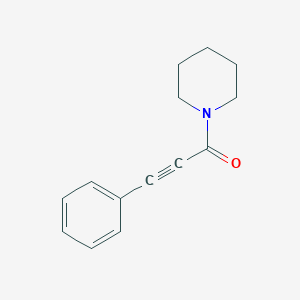
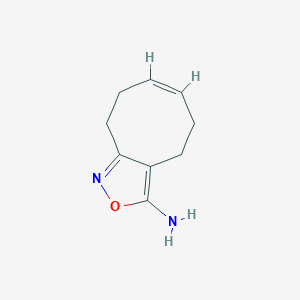
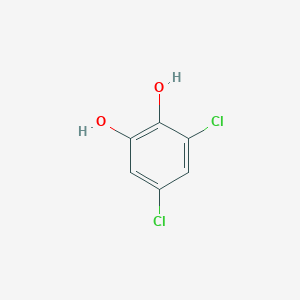
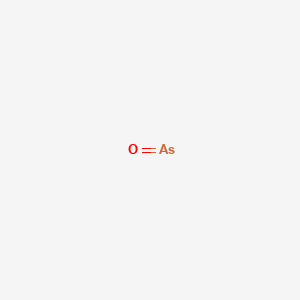
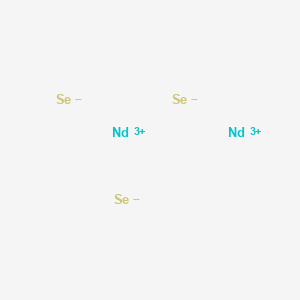
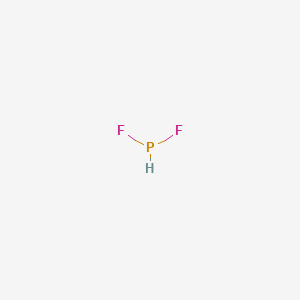
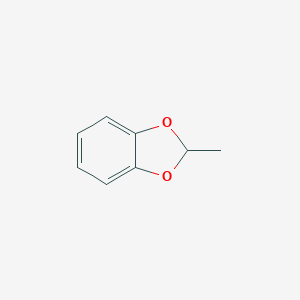
![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)


